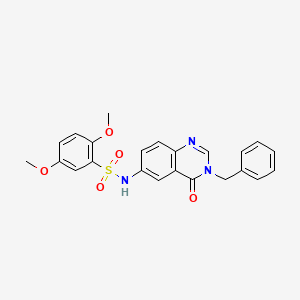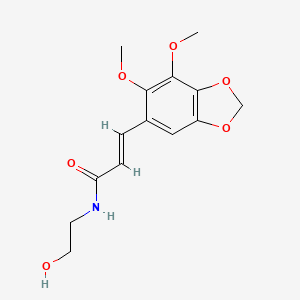![molecular formula C18H15N5O4S B11481250 5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481250.png)
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one typically involves a multi-step process. The starting materials and reagents are carefully selected to ensure the formation of the desired tricyclic structure. Common synthetic routes include:
Cyclization Reactions: These reactions are crucial for forming the tricyclic core of the compound. Specific catalysts and reaction conditions are employed to facilitate the cyclization process.
Functional Group Transformations: Various functional groups are introduced or modified through reactions such as nitration, methylation, and amination.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Including sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Various catalysts are used to facilitate specific reactions, such as palladium on carbon (Pd/C) for hydrogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
Uniqueness
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is unique due to its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H15N5O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C18H15N5O4S/c1-9-7-11(8-27-2)13-14-15(28-17(13)20-9)18(24)22(19)16(21-14)10-3-5-12(6-4-10)23(25)26/h3-7H,8,19H2,1-2H3 |
InChI Key |
OFNRQWTVFWDMEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=C(C=C4)[N+](=O)[O-])N)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-(2,4,5,7,8,16-hexazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,7,10,12,14-heptaen-3-ylsulfanyl)acetate](/img/structure/B11481169.png)
![3-(furan-2-ylmethyl)-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11481177.png)
![5-chloro-4-(4-chlorophenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11481178.png)
![N-(2-{4,5-dimethoxy-2-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}ethyl)acetamide](/img/structure/B11481190.png)

![7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481211.png)
![2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11481215.png)
![3-(4-fluorophenyl)-N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11481229.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![9-[4-(trifluoromethyl)benzyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B11481237.png)
![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]-5-sulfamoylbenzamide](/img/structure/B11481249.png)
methyl}-1H-benzimidazole](/img/structure/B11481254.png)

![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylbutanoic acid](/img/structure/B11481265.png)
